Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate

Beschreibung

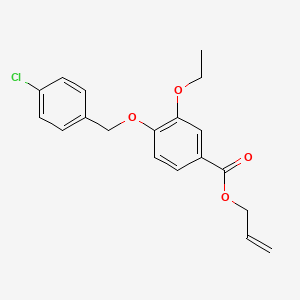

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is a synthetic benzoate ester derivative characterized by an allyl ester group, a 4-chlorobenzyl ether substituent at the 4-position, and an ethoxy group at the 3-position of the aromatic ring. This compound is structurally designed to combine lipophilic (4-chlorobenzyl and ethoxy) and reactive (allyl ester) moieties, which are critical for applications in medicinal chemistry and agrochemical research.

Eigenschaften

Molekularformel |

C19H19ClO4 |

|---|---|

Molekulargewicht |

346.8 g/mol |

IUPAC-Name |

prop-2-enyl 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoate |

InChI |

InChI=1S/C19H19ClO4/c1-3-11-23-19(21)15-7-10-17(18(12-15)22-4-2)24-13-14-5-8-16(20)9-6-14/h3,5-10,12H,1,4,11,13H2,2H3 |

InChI-Schlüssel |

JLJHRTCITGRMMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can be achieved through several synthetic routes. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. In this case, the reaction between 4-chlorobenzyl alcohol and 3-ethoxybenzoic acid in the presence of a base such as sodium hydride can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The chlorobenzyl group can be reduced to a benzyl group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The chlorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the ethoxy group can influence its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with structurally and functionally related derivatives:

Structural Analogues

Key Observations :

- Substituent Effects : The 4-chlorobenzyl group enhances lipophilicity and may improve membrane permeability in bioactive applications. Ethoxy at the 3-position offers moderate steric hindrance compared to bulkier groups like 3,4,5-trimethoxyphenyl .

Physicochemical Properties

Biologische Aktivität

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, potential anticancer effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include an allyl group, a chlorobenzyl moiety, and an ethoxybenzoate structure. These features contribute to its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of compounds structurally related to this compound. For instance, 4-Allylbenzene-1,2-diol , a related compound, showed significant antibacterial activity against several plant pathogens with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L. The protective efficacy against Xanthomonas oryzae reached 72.73% at 4 MIC levels .

| Pathogen | MIC (μmol/L) | Inhibition Rate (%) |

|---|---|---|

| Xanthomonas oryzae | 333.75 - 1335 | 72.73 (at 4 MIC) |

| Xanthomonas campestris | Not specified | >94 (at 500 μmol/L) |

This suggests that similar compounds may also exhibit significant antibacterial properties.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies focused on its ability to inhibit specific kinases associated with cancer proliferation. For example, compounds that inhibit anaplastic lymphoma kinase (ALK) have shown promise in treating non-small cell lung cancer (NSCLC). These inhibitors can disrupt multiple signaling pathways critical for tumor growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.

- Membrane Integrity Disruption : Similar compounds have been shown to damage bacterial cell membranes, leading to increased permeability and cell death .

- Biofilm Formation Prevention : There is evidence that related compounds can inhibit biofilm formation in pathogens, which is crucial for their virulence.

Case Studies

A notable study investigated the in vivo effectiveness of a structurally similar compound against Xanthomonas oryzae. The results indicated a strong protective effect when administered at high concentrations, outperforming traditional treatments like kasugamycin . This highlights the potential for this compound in agricultural applications as well as in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.